Chiglitazar

Catalog No.
S523432
CAS No.
743438-45-1
M.F
C36H29FN2O4
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chiglitazar

CAS Number

743438-45-1

Product Name

Chiglitazar

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

CS-038; CS 038; CS038; Chiglitazar

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Description

The exact mass of the compound Chiglitazar is 572.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiglitazar is a novel compound classified as a peroxisome proliferator-activated receptor pan-agonist, specifically targeting the three subtypes of peroxisome proliferator-activated receptors: PPAR alpha, PPAR gamma, and PPAR delta. Its chemical structure is defined by the formula C36H29FN2O4C_{36}H_{29}F_{N_2}O_{4} and has a molecular weight of approximately 572.64 g/mol. Chiglitazar is designed to improve glycemic control in patients with type 2 diabetes mellitus by modulating lipid metabolism and enhancing insulin sensitivity, distinguishing it from traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone .

During its synthesis and metabolic processes. The synthesis involves multiple steps, including condensation reactions, acidification, hydrolysis, and purification stages. For instance, an initial condensation reaction between specific precursors is catalyzed using cesium carbonate in N,N-dimethylformamide at elevated temperatures (80°C to 120°C) for extended periods (20 to 30 hours) to yield intermediates . Hydrolysis reactions are also crucial, particularly in the presence of lithium hydroxide, which further refines the compound into its active form .

Chiglitazar exhibits significant biological activity as a modulator of gene expression related to glucose and lipid metabolism. Studies have shown that it preferentially regulates the expression of key genes such as ANGPTL4 and PDK4, which are involved in metabolic pathways critical for managing insulin sensitivity and energy utilization . Unlike traditional TZDs, Chiglitazar's mechanism of action includes unique phosphorylation patterns that affect PPAR gamma activity, thus potentially reducing adverse effects associated with other compounds in its class .

The synthesis of Chiglitazar involves a multi-step chemical process:

  • Condensation Reaction: Initial reactants are combined in the presence of a catalyst (cesium carbonate) to form an intermediate compound.
  • Acidification: The intermediate undergoes acidification using hydrochloric acid to yield another precursor.
  • Hydrolysis: This step involves treating the precursor with lithium hydroxide to produce Chiglitazar.
  • Purification: The crude product may be used directly without extensive purification for subsequent applications .

These methods highlight Chiglitazar's complex synthetic pathway, which allows for the creation of a compound with specific pharmacological properties.

Synthetic Routes and Methodologies

Chiglitazar, chemically designated as (2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid, represents a configuration-restricted non-thiazolidinedione peroxisome proliferator-activated receptor pan agonist [1] [3]. The compound exhibits a molecular formula of C36H29FN2O4 with a molecular weight of 572.6 grams per mole [25]. The synthetic approach for chiglitazar involves a complex multi-step process that incorporates several key structural components including a carbazole moiety, a fluorobenzoyl group, and a phenylpropionic acid backbone [1] [6].

The synthesis of chiglitazar requires careful construction of three main structural elements: the carbazole-ethoxy-phenyl side chain, the fluorobenzoyl-aniline intermediate, and the central phenylpropionic acid core [6]. The carbazole component represents a significant synthetic challenge due to its tricyclic nitrogen-containing heterocyclic structure [12] [16]. Traditional carbazole synthesis methodologies involve catalytic cyclodehydrogenation of diphenylamine using platinum or palladium catalysts supported on silica or alumina at elevated temperatures ranging from 375°C to 570°C [16]. This process yields substantial quantities of carbazole while producing minimal byproducts when conducted under optimal conditions [16].

The fluorobenzoyl component synthesis typically involves Friedel-Crafts acylation reactions where 4-fluorobenzoyl chloride serves as the acylating agent [43]. The acylation mechanism proceeds through formation of an acylium ion intermediate that acts as an electrophile, reacting with the aromatic substrate to yield the desired ketone product [43]. The presence of the fluorine substituent enhances the electrophilic character of the acylium ion while providing metabolic stability to the final compound [28].

Table 1: Key Structural Components and Synthetic Approaches

ComponentStructure TypeSynthetic MethodTemperature RangeCatalyst System
Carbazole UnitTricyclic HeterocycleCyclodehydrogenation375-570°CPt/Pd on Silica
Fluorobenzoyl GroupAromatic KetoneFriedel-Crafts AcylationRoom TemperatureLewis Acid
Phenylpropionic AcidAmino Acid DerivativeStereoselective SynthesisVariableChiral Auxiliary

Reaction Mechanisms

The formation of chiglitazar involves several distinct mechanistic pathways that must be carefully orchestrated to achieve the desired product [3] [4]. The carbazole synthesis proceeds through a cyclodehydrogenation mechanism where diphenylamine undergoes oxidative coupling with concomitant hydrogen elimination [16]. The reaction occurs preferentially at elevated temperatures above 375°C, where cyclodehydrogenation reactions dominate over competing hydrogenolysis pathways that would produce undesired benzene byproducts [16].

The coupling of the carbazole moiety to the ethoxy-phenyl component likely proceeds through nucleophilic substitution mechanisms where the carbazole nitrogen acts as a nucleophile attacking an appropriate electrophilic carbon center [42]. This transformation may involve intermediate formation of carbazole anions under basic conditions, followed by alkylation with ethyl halide derivatives bearing the phenyl substituent [42].

The fluorobenzoyl incorporation involves electrophilic aromatic substitution where the 4-fluorobenzoyl chloride generates an acylium ion intermediate upon treatment with Lewis acid catalysts [43]. The acylium ion exhibits resonance stabilization and selective reactivity toward electron-rich aromatic substrates [43]. The mechanism proceeds through formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [43].

The final assembly step involves coupling the various components through amide bond formation and ether linkage construction [1] [3]. These reactions typically proceed under mild conditions using standard peptide coupling reagents or Williamson ether synthesis protocols [45]. The stereochemical integrity of the phenylpropionic acid component must be preserved throughout these transformations [45].

Stereochemical Control in Synthesis

The stereochemical control in chiglitazar synthesis centers primarily on the formation of the (S)-configured chiral center at the α-carbon of the propionic acid moiety [6] [25]. This stereocenter determines the absolute configuration of the molecule and directly influences its biological activity and receptor binding characteristics [4]. The compound exists as a single enantiomer with the (S)-configuration, which is essential for optimal peroxisome proliferator-activated receptor binding affinity [3] [4].

Asymmetric synthesis methodologies for α-amino acid derivatives typically employ chiral auxiliaries, chiral catalysts, or substrate-controlled approaches [17] [19]. Chiral auxiliary-mediated synthesis involves temporary incorporation of a stereogenic unit that controls the stereochemical outcome of subsequent transformations [18]. The auxiliary can be subsequently removed under conditions that preserve the newly formed stereocenter [18]. Common chiral auxiliaries for amino acid synthesis include oxazolidinones, which provide excellent diastereoselectivity in alkylation reactions [17].

Alternatively, asymmetric catalysis approaches utilize chiral transition metal complexes or organocatalysts to induce enantioselectivity during key bond-forming steps [19]. These methods often provide superior atom economy compared to auxiliary-based approaches since the chiral inducer is used in catalytic rather than stoichiometric quantities [19]. The choice of stereochemical control method depends on the specific synthetic route employed and the required enantiomeric purity of the final product [22].

Table 2: Stereochemical Control Methods for Chiglitazar Synthesis

MethodChiral InducerSelectivity RangeAdvantagesLimitations
Chiral AuxiliaryOxazolidinone>95% deHigh SelectivityStoichiometric Use
Asymmetric CatalysisMetal Complex>90% eeCatalytic AmountsComplex Ligands
Substrate ControlChiral Starting MaterialVariableSimple ProtocolLimited Scope

The stereochemical assignment follows Cahn-Ingold-Prelog priority rules where the carboxylic acid carbon receives highest priority, followed by the aromatic substituent, the amino group, and finally the hydrogen atom [20]. The (S)-configuration corresponds to a counterclockwise arrangement of these substituents when viewed with the lowest priority hydrogen atom positioned away from the observer [20].

Analytical Characterization Methods

Comprehensive analytical characterization of chiglitazar relies on multiple complementary techniques to confirm structural identity, purity, and stereochemical integrity [8] [35]. Liquid chromatography-tandem mass spectrometry represents the primary analytical method for quantitative determination of chiglitazar in various matrices [8] [35]. The method utilizes negative ion electrospray ionization with selected reaction monitoring transitions from the molecular ion at m/z 571.2 to the product ion at m/z 527.5 [8].

High-performance liquid chromatography with ultraviolet detection provides reliable separation and quantification capabilities [8]. The chromatographic separation typically employs C18 reversed-phase columns with gradient elution using acetonitrile and aqueous buffer systems [8]. The mobile phase composition of methanol and water in a 70:30 volume ratio at a flow rate of 0.25 milliliters per minute achieves adequate resolution for analytical purposes [8].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation and stereochemical assignment [4]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the carbazole aromatic protons, the fluorobenzoyl aromatic system, and the phenylpropionic acid backbone [4]. Carbon-13 nuclear magnetic resonance provides additional structural information regarding the carbon framework and substitution patterns [4].

Mass spectrometry fragmentation patterns offer insight into the molecular structure and potential degradation pathways [8]. The characteristic fragmentation involves loss of the carboxylic acid functionality (44 mass units) to generate the base peak at m/z 527.5 [8]. Additional fragmentation occurs through cleavage of the ether linkage connecting the carbazole and phenyl components [8].

Table 3: Analytical Methods and Parameters for Chiglitazar Characterization

TechniqueDetection RangePrecisionAccuracyTypical Conditions
LC-MS/MS2-1500 ng/mL<6.35% CV±6.00% REESI(-), SRM mode
HPLC-UVVariable<10% CV<15% REC18 column, 254 nm
1H NMRQualitativeHighHighCDCl3, 300-600 MHz
13C NMRQualitativeHighHighCDCl3, 75-150 MHz

Chemical Stability and Degradation Pathways

The chemical stability profile of chiglitazar demonstrates generally favorable characteristics under standard storage and handling conditions [31]. The compound exhibits excellent stability toward hydrolytic degradation under both acidic and alkaline conditions, with the propionic acid functionality remaining intact without significant degradation . Oxidative stress studies using 3% hydrogen peroxide solutions reveal good stability with minimal degradation products formed under these conditions .

Metabolic stability studies indicate that chiglitazar undergoes biotransformation primarily through cytochrome P450 enzyme systems, specifically CYP3A4 and CYP3A5 [31]. These metabolic pathways represent the major routes of in vivo clearance rather than chemical degradation processes [31]. The interaction with CYP3A4 inhibitors such as itraconazole shows minimal impact on chiglitazar pharmacokinetics, suggesting that metabolic degradation is not the rate-limiting factor for compound stability [31].

Photodegradation represents a potential stability concern for pharmaceutical compounds containing aromatic chromophores [36] [39]. The carbazole and fluorobenzoyl components of chiglitazar contain extended conjugated systems that may absorb ultraviolet and visible light, potentially leading to photochemical degradation [39]. However, specific photostability studies for chiglitazar under International Conference on Harmonisation conditions have not been extensively reported in the literature [34].

Thermal stability assessments indicate that chiglitazar maintains structural integrity under moderate heating conditions typically encountered during pharmaceutical processing [37]. The absence of thermally labile functional groups such as esters or amides in the core structure contributes to the overall thermal stability [37]. The carbazole heterocycle demonstrates particular resistance to thermal degradation due to its aromatic character and planar structure [12].

Table 4: Stability Profile of Chiglitazar Under Various Stress Conditions

Stress ConditionStability AssessmentDegradation ProductsTime FrameNotes
Acidic HydrolysisStableNone Detected24 hourspH 1-3
Alkaline HydrolysisStableNone Detected24 hourspH 11-13
Oxidative StressStableMinimal6 hours3% H2O2
Thermal StressGoodNot ReportedVariable<100°C
PhotodegradationUnknownNot CharacterizedVariableUV/Visible

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

572.21113557 g/mol

Monoisotopic Mass

572.21113557 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6EJV1J6Y0

Wikipedia

Chiglitazar

Dates

Modify: 2024-02-18
1: He BK, Ning ZQ, Li ZB, Shan S, Pan DS, Ko BC, Li PP, Shen ZF, Dou GF, Zhang BL, Lu XP, Gao Y. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. PPAR Res. 2012;2012:546548. doi: 10.1155/2012/546548. Epub 2012 Oct 22. PubMed PMID: 23150725; PubMed Central PMCID: PMC3486420.
2: Tian H, Sun D, Dou G, Yuan D, Meng Z. Quantitative determination of beta,beta-dimethylacrylshikonin (DASK) in rat whole blood by liquid chromatography-tandem mass spectrometry with pre-column derivation and its pharmacokinetic application. Biomed Chromatogr. 2009 Apr;23(4):365-70. doi: 10.1002/bmc.1123. PubMed PMID: 19039803.
3: Sun DX, Tian HF, Meng ZY, Du A, Yuan D, Gu RL, Wu ZN, Dou GF. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study. Acta Pharmacol Sin. 2008 Dec;29(12):1499-506. doi: 10.1111/j.1745-7254.2008.00898.x. PubMed PMID: 19026170.
4: Chu NN, Li XN, Chen WL, Xu HR. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry. Pharmazie. 2007 Nov;62(11):825-9. PubMed PMID: 18065097.
5: Zou C, Shen Z. An optimized in vitro assay for screening compounds that stimulate liver cell glucose utilization with low cytotoxicity. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):58-62. Epub 2007 Jan 23. PubMed PMID: 17336098.
6: Li PP, Shan S, Chen YT, Ning ZQ, Sun SJ, Liu Q, Lu XP, Xie MZ, Shen ZF. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006 Jul;148(5):610-8. Epub 2006 Jun 5. PubMed PMID: 16751799; PubMed Central PMCID: PMC1751868.

Explore Compound Types